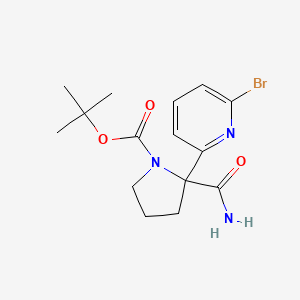
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a bromine atom and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbamoyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(6-chloropyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Tert-butyl 2-(6-fluoropyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
- Tert-butyl 2-(6-iodopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity .
Propiedades
Fórmula molecular |
C15H20BrN3O3 |
|---|---|
Peso molecular |
370.24 g/mol |
Nombre IUPAC |
tert-butyl 2-(6-bromopyridin-2-yl)-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O3/c1-14(2,3)22-13(21)19-9-5-8-15(19,12(17)20)10-6-4-7-11(16)18-10/h4,6-7H,5,8-9H2,1-3H3,(H2,17,20) |
Clave InChI |
ZUJANSBUCGMTKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1(C2=NC(=CC=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


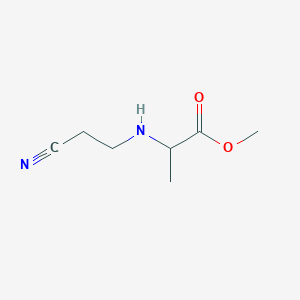
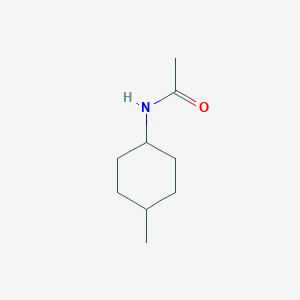
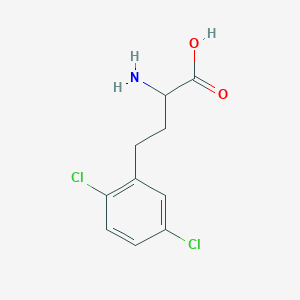
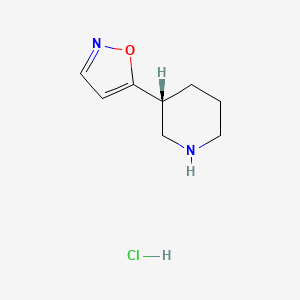
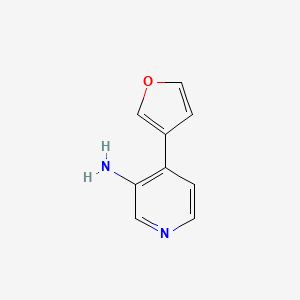
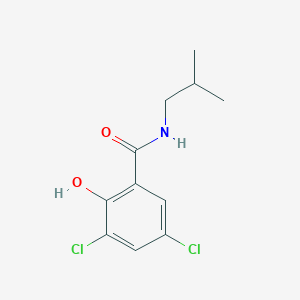
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
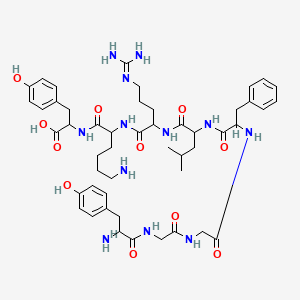


![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)


